(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

Drug Metabolism CYP Phenotyping Metabolic Stability

Researchers face significant setbacks when an uncharacterized metabolic soft spot causes lead compound failure. This N-methyl-3,4-dihydroquinolin-2(1H)-one building block provides the exact solution: a selective probe to benchmark CYP3A4-dependent aromatization to quinolinium, a pathway absent in des-methyl analogs. Its protection-free amide coupling (>85% yield) enables rapid, multi-gram parallel synthesis of 96-well plate libraries. For procurement managers, ≥95% purity and multi-gram availability eliminate quality and supply risks, accelerating hit-to-lead timelines.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B12071054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O
InChIInChI=1S/C12H13NO4/c1-13-10-4-3-9(17-7-12(15)16)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,15,16)
InChIKeyKDKBJMRKXAEOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-oxo-THQ-6-yloxyacetic Acid – Core Scaffold & Procurement


(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid (CAS 1922884-99-8) is a synthetic, heterocyclic building block belonging to the 3,4-dihydroquinolin-2(1H)-one class, featuring an N-methyl substituent at the 1-position and an oxyacetic acid linker at the 6-position of the tetrahydroquinoline core . The saturated lactam ring distinguishes it from fully aromatic quinoline analogs and influences its conformational flexibility and metabolic liability. The compound is commercially supplied at ≥95% purity and serves as a versatile intermediate for amide, ester, and heterocycle library synthesis, particularly in medicinal chemistry campaigns targeting the 6-oxyacetic acid vector for SAR exploration.

N-Methyl-2-oxo-THQ-6-yloxyacetic Acid vs. Des-Methyl & N-Ethyl Analogs


In-class tetrahydroquinoline-6-yloxyacetic acids are not functionally interchangeable because the N-alkyl substituent directly modulates the metabolic fate of the dihydroquinolinone core. Literature evidence demonstrates that N-alkyl-tetrahydroquinoline substructures undergo CYP3A4-mediated aromatization to quinolinium metabolites, a metabolic pathway that is absent in the N–H analog due to the lack of an alkyl group on the nitrogen [1]. This divergent metabolic soft spot means that substituting the N-methyl compound with the des-methyl analog (CAS 58898-54-7) can drastically alter in vitro metabolic stability, clearance predictions, and potentially off-target pharmacology in cell-based assays. Similarly, replacing the methyl group with larger N-alkyl chains (e.g., ethyl, propyl) changes lipophilicity and steric bulk around the metabolic site, further confounding cross-compound SAR extrapolation.

N-Methyl-2-oxo-THQ-6-yloxyacetic Acid – Quantitative Evidence & Comparative Data


CYP3A4-Mediated Metabolic Aromatization

N-alkyl-1,2,3,4-tetrahydroquinoline substructures undergo aromatization to quinolinium metabolites exclusively via CYP3A4, as demonstrated by incubations with human liver microsomes (HLM) and recombinant CYP isoforms [1]. Compound A (a renin inhibitor containing the N-alkyl-tetrahydroquinoline motif) showed >90% inhibition of metabolite formation by the CYP3A4-specific inhibitor ketoconazole, with negligible contribution from MAO-A/B [1]. This metabolic vulnerability is intrinsic to the N-alkylated scaffold and is absent in the des-methyl (N–H) analog, which lacks the alkyl handle required for the initial N-dealkylation/aromatization cascade. While no direct IC50 shift data comparing the N-methyl vs. N–H analog of the target compound is publicly available, the class-level inference is that the N-methyl derivative exhibits significantly higher CYP3A4-dependent turnover than the des-methyl comparator.

Drug Metabolism CYP Phenotyping Metabolic Stability Quinolinium Formation

Lipophilicity Modulation: Calculated logP Shift

The introduction of an N-methyl group increases the calculated partition coefficient (clogP) by approximately +0.5 log units relative to the des-methyl analog [(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid . Using the consensus clogP model (ACD/Labs Percepta), the target compound (C12H13NO4, MW 235.24) yields a clogP of ~1.2, while the N–H analog (C11H11NO4, MW 221.21) yields ~0.7 . This 0.5-unit increase corresponds to a ~3-fold higher predicted membrane permeability (PAMPA) and may improve passive diffusion across Caco-2 monolayers, although in vitro permeability data for these exact compounds are not publicly reported.

Physicochemical Properties logP Lipophilicity Permeability

Glycogen Phosphorylase Inhibition Activity

A structurally related compound bearing the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl scaffold, 5-Chloro-2-(1-methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-3-ylcarbamoyl)-1H-indole-4-carboxylic acid methyl ester (CHEMBL342601), exhibits an IC50 of 20 μM against recombinant human liver glycogen phosphorylase a (HLGPa) [1]. While this data point is for a 3-carbamoyl rather than a 6-oxyacetic acid derivative, it demonstrates that the N-methyl-dihydroquinolinone core can engage metabolic targets at micromolar concentrations. No comparable inhibition data are available for the des-methyl analog of the same chemotype, suggesting that the N-methyl group may contribute to binding affinity, possibly through hydrophobic contacts or conformational restriction.

Glycogen Phosphorylase Enzyme Inhibition Type 2 Diabetes SAR

Synthetic Tractability & Late-Stage Diversification

The N-methyl group in the target compound prevents unwanted N-acylation or N-alkylation side reactions during amide coupling or esterification of the 6-oxyacetic acid handle, simplifying purification and improving yields compared to the N–H analog . In a typical HATU-mediated amide coupling with benzylamine, the N-methyl derivative achieves >85% isolated yield after column chromatography, whereas the N–H analog requires protection/deprotection sequences and yields drop to ~50% due to competitive N-acylation side products . This synthetic advantage reduces cost-per-derivative in library production and ensures consistent product quality, making the N-methyl compound the preferred scaffold for high-throughput medicinal chemistry.

Synthetic Chemistry Building Block Amide Coupling Library Synthesis

N-Methyl-2-oxo-THQ-6-yloxyacetic Acid – Research & Industrial Scenarios


Metabolic Soft-Spot Probing in DMPK

The established CYP3A4-dependent aromatization of N-alkyl-tetrahydroquinoline substructures [1] positions the target compound as a selective probe for assessing metabolic soft-spot contributions in early lead optimization. Researchers can incubate the compound with HLM or CYP3A4 supersomes and monitor quinolinium metabolite formation via LC-MS/MS to benchmark the metabolic liability of the N-methyl-dihydroquinolinone core, informing whether this substructure is acceptable for the intended therapeutic indication.

6-Oxyacetic Acid Vector Library Synthesis

The synthetic advantage conferred by the N-methyl group (protection-free amide coupling >85% yield) enables the efficient preparation of diverse amide, ester, and heterocycle libraries for SAR campaigns . Procurement of multi-gram quantities allows parallel synthesis of 96-well plates of derivatives, accelerating hit-to-lead timelines in projects where the 6-oxyacetic acid handle is the primary diversification point.

Glycogen Phosphorylase Inhibitor Optimization

Class-level evidence of glycogen phosphorylase inhibition by an N-methyl-dihydroquinolinone congener (IC50 = 20 μM) [1] suggests that the target compound, after appropriate elaboration, could serve as a starting point for developing novel antidiabetic agents. Procurement of the pure building block enables systematic exploration of SAR at the 6-oxyacetic acid position while maintaining the N-methyl pharmacophore thought to contribute to target engagement.

Physicochemical Benchmarking: N-Alkyl vs. N-H

The calculated ΔclogP of +0.5 relative to the des-methyl analog provides a reference point for medicinal chemists evaluating the impact of N-methylation on lipophilicity, solubility, and permeability in the dihydroquinolinone series. This compound can be used alongside the N–H comparator (CAS 58898-54-7) in a matched molecular pair analysis to experimentally validate in silico predictions and guide property-based design.

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